molecular formula C22H21N3O3 B214313 1-benzyl-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-benzyl-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214313
M. Wt: 375.4 g/mol
InChI Key: XGYVTBXTPYOVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a member of the indole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-benzyl-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potential anti-cancer properties. This compound can inhibit the growth of cancer cells in vitro, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research involving 1-benzyl-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate the potential of this compound as a treatment for other diseases such as neurodegenerative diseases and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects. Finally, research is needed to develop more efficient synthesis methods for this compound to make it more accessible for further research.

Synthesis Methods

1-benzyl-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been synthesized using various methods. One of the most commonly used methods involves the reaction of 3-hydroxy-1,3-dihydro-2H-indol-2-one with benzyl bromide and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound.

Scientific Research Applications

1-benzyl-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been the focus of scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Other potential applications of this compound include its use as a potential anti-inflammatory agent, anti-diabetic agent, and as a potential treatment for neurodegenerative diseases.

properties

Product Name

1-benzyl-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

1-benzyl-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C22H21N3O3/c1-14-20(15(2)24-23-14)19(26)12-22(28)17-10-6-7-11-18(17)25(21(22)27)13-16-8-4-3-5-9-16/h3-11,28H,12-13H2,1-2H3,(H,23,24)

InChI Key

XGYVTBXTPYOVIV-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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